REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5](O)=[O:6].Cl.[S:15]([O:20][CH3:21])([O:18][CH3:19])(=[O:17])=[O:16].[OH-].[Na+].[C:24]1(C)C(C)=CC=CC=1>>[S:15]([O:20][CH3:21])([O:18][CH3:19])(=[O:17])=[O:16].[CH3:24][O:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([O:20][CH3:21])=[O:6] |f:3.4|
|
Name
|
aqueous solution
|
Quantity
|
299 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
156.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction proceeds according to the following reaction scheme
|
Type
|
ADDITION
|
Details
|
are initially introduced into a glass flask
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)OC)C=C(C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5](O)=[O:6].Cl.[S:15]([O:20][CH3:21])([O:18][CH3:19])(=[O:17])=[O:16].[OH-].[Na+].[C:24]1(C)C(C)=CC=CC=1>>[S:15]([O:20][CH3:21])([O:18][CH3:19])(=[O:17])=[O:16].[CH3:24][O:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([O:20][CH3:21])=[O:6] |f:3.4|
|
Name
|
aqueous solution
|
Quantity
|
299 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
156.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction proceeds according to the following reaction scheme
|
Type
|
ADDITION
|
Details
|
are initially introduced into a glass flask
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)OC)C=C(C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |